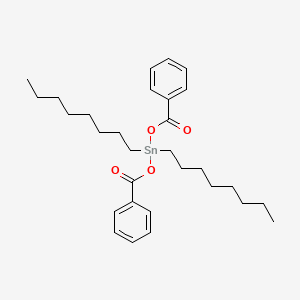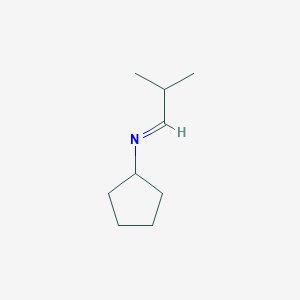
Bis(benzoyloxy)(dioctyl)stannane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(benzoyloxy)(dioctyl)stannane is an organotin compound known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of tin (Sn) atoms bonded to organic groups, making it a valuable catalyst and stabilizer in numerous chemical reactions.
准备方法
The synthesis of bis(benzoyloxy)(dioctyl)stannane typically involves the reaction of dioctyltin oxide with benzoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as toluene or dichloromethane, with the addition of a base like pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to reflux, and the product is purified by recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Bis(benzoyloxy)(dioctyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides or other organotin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The benzoyloxy groups can be substituted with other functional groups, such as alkyl or aryl groups, under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids, leading to the formation of dioctyltin hydroxide and benzoic acid.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like Grignard reagents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学研究应用
Bis(benzoyloxy)(dioctyl)stannane has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, such as esterification, transesterification, and polymerization. Its ability to stabilize reactive intermediates makes it valuable in complex synthetic pathways.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a tool in biochemical research.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where organotin compounds have shown promise.
Industry: this compound is used in the production of plastics, coatings, and adhesives, where it acts as a stabilizer and catalyst to improve the properties of the final products.
作用机制
The mechanism of action of bis(benzoyloxy)(dioctyl)stannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing the activity of metalloenzymes. It can also interact with cellular membranes, affecting membrane fluidity and permeability. The specific pathways involved depend on the context of its application, whether in catalysis, biological systems, or industrial processes.
相似化合物的比较
Bis(benzoyloxy)(dioctyl)stannane can be compared with other organotin compounds, such as dioctyltin dilaurate and dioctyltin bis(coco acyloxy) derivatives. These compounds share similar structural features and applications but differ in their specific functional groups and reactivity. For example:
Dioctyltin dilaurate: Used as a catalyst in polyurethane production and silicone curing, known for its lower toxicity and versatility.
Dioctyltin bis(coco acyloxy) derivatives: Used in similar applications but with different fatty acid moieties, affecting their solubility and reactivity.
The uniqueness of this compound lies in its specific benzoyloxy groups, which confer distinct reactivity and stability properties, making it suitable for specialized applications in research and industry.
属性
CAS 编号 |
23519-66-6 |
|---|---|
分子式 |
C30H44O4Sn |
分子量 |
587.4 g/mol |
IUPAC 名称 |
[benzoyloxy(dioctyl)stannyl] benzoate |
InChI |
InChI=1S/2C8H17.2C7H6O2.Sn/c2*1-3-5-7-8-6-4-2;2*8-7(9)6-4-2-1-3-5-6;/h2*1,3-8H2,2H3;2*1-5H,(H,8,9);/q;;;;+2/p-2 |
InChI 键 |
UFYYBMYIZKRDCG-UHFFFAOYSA-L |
规范 SMILES |
CCCCCCCC[Sn](CCCCCCCC)(OC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl 2-{[(5-chloro-2-hydroxyphenyl)carbamothioyl]amino}-5-ethylthiophene-3-carboxylate](/img/structure/B14133090.png)





![2-{[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B14133127.png)



![1-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine](/img/structure/B14133147.png)
![(1s,3s,E)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)adamantane-1-carboxamide](/img/structure/B14133149.png)
